An In-depth Technical Guide to Fmoc-Asp(biotinyl-PEG)-OH: Properties, Protocols, and Applications
An In-depth Technical Guide to Fmoc-Asp(biotinyl-PEG)-OH: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(biotinyl-PEG)-OH is a specialized amino acid derivative that has become an invaluable tool in modern biochemical and pharmaceutical research. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and highlights its key applications in drug development and proteomics. Its unique structure, combining a fluorenylmethyloxycarbonyl (Fmoc) protected aspartic acid with a polyethylene (B3416737) glycol (PEG) linked biotin (B1667282), offers significant advantages in solubility, biocompatibility, and steric accessibility of the biotin moiety. This makes it a superior choice for the synthesis of biotinylated peptides and other biomolecules used in affinity assays, drug targeting, and diagnostic tool development.
Core Properties of Fmoc-Asp(biotinyl-PEG)-OH
Fmoc-Asp(biotinyl-PEG)-OH is a white to off-white solid with key characteristics that make it highly suitable for its intended applications. A summary of its core properties is presented below.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 783.94 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) | [1][3][4] |
| Storage Conditions | Freeze (<-15 °C), Minimize light exposure | [1] |
Key Structural Features and Advantages
The design of Fmoc-Asp(biotinyl-PEG)-OH offers several distinct advantages over traditional biotinylating reagents:
-
Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine allows for its direct use in standard Fmoc-based solid-phase peptide synthesis (SPPS), enabling the precise incorporation of a biotinylated residue at any desired position within a peptide sequence.[2][5]
-
PEG Spacer Arm: The polyethylene glycol (PEG) linker between the aspartic acid and the biotin moiety is crucial. This hydrophilic spacer enhances the solubility of the entire molecule, particularly in aqueous buffers, which is a significant improvement over non-PEGylated analogues.[1][4] Furthermore, the PEG spacer reduces steric hindrance, allowing for more efficient binding of the biotin to streptavidin or avidin (B1170675).[1][4]
-
Biotin Moiety: Biotin's high affinity for streptavidin and avidin is the cornerstone of its utility. This strong and specific interaction is widely exploited in a variety of detection and purification applications.
Experimental Protocols
This section provides detailed methodologies for the application of Fmoc-Asp(biotinyl-PEG)-OH in two common experimental workflows: solid-phase peptide synthesis and streptavidin-biotin pulldown assays.
Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide
This protocol outlines the general steps for incorporating Fmoc-Asp(biotinyl-PEG)-OH into a peptide sequence using manual or automated Fmoc-SPPS.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-Asp(biotinyl-PEG)-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
-
HPLC system for purification
-
Mass spectrometer for verification
Methodology:
-
Resin Swelling: Swell the resin in DMF in the synthesis vessel for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (or Fmoc-Asp(biotinyl-PEG)-OH) in DMF.
-
Add the coupling reagent and DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in a water/ACN mixture and purify by reverse-phase HPLC.
-
-
Verification: Confirm the identity of the biotinylated peptide by mass spectrometry.
Streptavidin-Biotin Pulldown Assay for Protein-Protein Interaction
This protocol describes the use of a biotinylated peptide, synthesized using Fmoc-Asp(biotinyl-PEG)-OH, to identify interacting proteins from a cell lysate.[6][7][8]
Materials:
-
Biotinylated peptide (synthesized as described above)
-
Control (non-biotinylated) peptide
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin[9]
-
Cell lysate containing potential interacting proteins
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)[9]
-
Elution Buffer (e.g., SDS-PAGE sample buffer or high concentration biotin solution)
-
Microcentrifuge tubes
-
End-over-end rotator
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Mass spectrometer for protein identification
Methodology:
-
Bead Preparation:
-
Peptide Immobilization:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the biotinylated peptide to the beads and incubate with gentle rotation for 1-2 hours at 4°C.
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove unbound peptide.
-
-
Protein Pulldown:
-
Add the cell lysate to the peptide-immobilized beads.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow for protein binding.[8]
-
Include a negative control with beads incubated with a non-biotinylated peptide or no peptide.
-
-
Washing:
-
Pellet the beads and collect the supernatant (this is the "flow-through" fraction).
-
Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding Elution Buffer and incubating at 95°C for 5-10 minutes (for SDS-PAGE analysis) or by competitive elution with a high concentration of free biotin.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.
-
For identification of unknown interacting proteins, the eluted sample can be subjected to mass spectrometry analysis.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving Fmoc-Asp(biotinyl-PEG)-OH.
Caption: Workflow for Solid-Phase Peptide Synthesis of a Biotinylated Peptide.
Caption: Workflow for a Streptavidin-Biotin Pulldown Assay.
Applications in Drug Development and Research
The unique properties of Fmoc-Asp(biotinyl-PEG)-OH make it a versatile tool in various stages of drug discovery and development, as well as in fundamental biological research.
-
High-Throughput Screening: Biotinylated peptides can be immobilized on streptavidin-coated plates or beads for use in high-throughput screening assays to identify small molecule inhibitors or protein binding partners.
-
Target Identification and Validation: Pulldown assays using biotinylated probes are instrumental in identifying the cellular targets of drug candidates or elucidating protein-protein interaction networks.[7]
-
Pharmacokinetic Studies: Biotinylated versions of peptide-based drugs can be used to track their distribution and clearance in vivo through detection with streptavidin-based assays.
-
Immunoassays and Diagnostics: The high-affinity biotin-streptavidin interaction is widely used in the development of sensitive diagnostic assays, such as ELISA, where biotinylated peptides can be used to capture specific antibodies or antigens.
-
Affinity Chromatography: Biotinylated molecules can be used to create affinity chromatography columns for the purification of their binding partners from complex biological samples.[7]
Conclusion
Fmoc-Asp(biotinyl-PEG)-OH is a highly effective and versatile reagent for the site-specific biotinylation of peptides and other biomolecules. Its enhanced solubility and the steric accessibility of the biotin moiety, due to the PEG spacer, provide significant advantages in a wide range of biochemical and pharmaceutical applications. The detailed protocols and workflows presented in this guide offer a practical framework for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their research endeavors.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Fmoc-Asp(biotinyl-PEG)-OH, 2241747-15-7 | BroadPharm [broadpharm.com]
- 3. FMOC-Asp(biotinyl-PEG)-OH | AAT Bioquest [aatbio.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 7. lifetein.com [lifetein.com]
- 8. Biotinylated peptide pull down assay [bio-protocol.org]
- 9. neb.com [neb.com]
